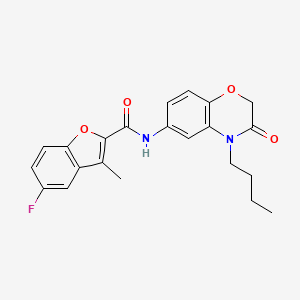![molecular formula C17H17N3O2S B11314635 3-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11314635.png)
3-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is a synthetic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a pyrazole ring, and a benzamide moiety. These structural components are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with an appropriate benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole, which also contain the thiophene nucleus, exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as Celecoxib and Rimonabant, which contain the pyrazole ring, are known for their anti-inflammatory and anti-obesity effects.
Uniqueness
3-ETHOXY-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C17H17N3O2S |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
3-ethoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C17H17N3O2S/c1-2-22-14-6-3-5-13(11-14)17(21)19-16-8-9-18-20(16)12-15-7-4-10-23-15/h3-11H,2,12H2,1H3,(H,19,21) |
InChI-Schlüssel |
QGMAQFZGDKVMNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=NN2CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11314553.png)
![3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11314554.png)
![8,9-dimethyl-7-(3-methylphenyl)-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11314556.png)
![5-(4-bromophenyl)-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11314566.png)
![N-[2-(Piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide](/img/structure/B11314568.png)

![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11314586.png)
![2-(4-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B11314591.png)

![4-ethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11314600.png)
![N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11314611.png)
![1,3-dimethyl-5-({[4-(morpholin-4-yl)phenyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11314619.png)
![2-{3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11314623.png)
![2-hydroxy-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11314629.png)
